(Vinylbenzyloxy)trimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

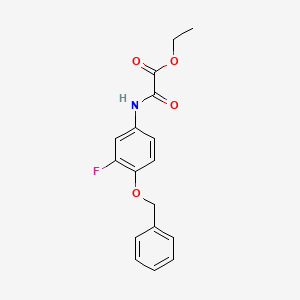

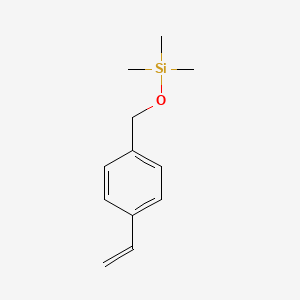

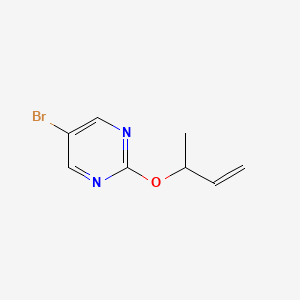

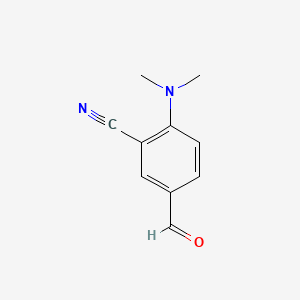

“(Vinylbenzyloxy)trimethylsilane” is an organosilicon compound with the molecular formula C12H18OSi and a molecular weight of 206.36 . It appears as a colorless liquid .

Synthesis Analysis

The preparation of (vinylphenoxy) trimethylsilane, which is structurally similar to (vinylbenzyloxy)trimethylsilane, is usually obtained by a silane coupling reaction. A common preparation method involves reacting trimethylsilane with phenol in the presence of hydrochloric acid and introducing ethylene gas for an addition reaction .Molecular Structure Analysis

The molecular structure of (Vinylbenzyloxy)trimethylsilane consists of a vinylbenzyloxy group attached to a trimethylsilane group . The trimethylsilane group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis

Trimethylsilyl groups, like the one in (Vinylbenzyloxy)trimethylsilane, are known to be used as temporary protecting groups during chemical synthesis . They can also make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis

(Vinylbenzyloxy)trimethylsilane has a density of 0.96 g/cm3, a boiling point of 56-60°C at 0.15mmHg, and a refractive index of 1.5370 . It is sensitive and reacts slowly with moisture/water . It is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform at room temperature .Scientific Research Applications

Photochemical Reactions : The study by Raviola et al. (2014) explored the photochemical generation of methoxy-substituted α,n-didehydrotoluenes from (chloromethoxybenzyl)trimethylsilanes. This research highlights the potential of vinylbenzyloxy trimethylsilane derivatives in photochemical applications, such as the generation of reactive intermediates (Raviola et al., 2014).

Synthesis of Derivatives : Shimizu et al. (1987) demonstrated the synthesis of (1-halo-1-alkenyl)trimethylsilanes from vinyl halides. This research is crucial for understanding how (Vinylbenzyloxy)trimethylsilane can be utilized in the synthesis of various chemical derivatives (Shimizu, Shibata, & Tsuno, 1987).

Oligomerization Studies : The oligomerization of vinyl- and ethynyl-trimethylsilanes was investigated by Yur'ev et al. (1979), providing insights into the polymerization behavior of these compounds and their potential in creating new polymeric materials (Yur'ev et al., 1979).

Material Science Applications : Research by Rangou et al. (2011) on Poly(vinyl trimethylsilane) and its block copolymers has shown promising applications in the field of thin-film composite membranes, especially for gas separation and filtration technologies (Rangou et al., 2011).

Organometallic Chemistry : Studies on the reactivity of the silicon-carbon double bond in substituted 1,1-dimethylsilenes, which are related to vinyltrimethylsilane, provide valuable insights into the field of organometallic chemistry and the synthesis of organosilicon compounds (Leigh et al., 1999).

properties

IUPAC Name |

(4-ethenylphenyl)methoxy-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OSi/c1-5-11-6-8-12(9-7-11)10-13-14(2,3)4/h5-9H,1,10H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRKAVSZHAQJIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1=CC=C(C=C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Vinylbenzyloxy)trimethylsilane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)

![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/no-structure.png)